molecular formula C22H21NO4 B2718136 Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate CAS No. 1421475-68-4

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate

Cat. No.: B2718136
CAS No.: 1421475-68-4
M. Wt: 363.413
InChI Key: UBXAMHRZEOLUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is a structurally complex benzoate derivative featuring a methyl ester, a carbamoyl linkage, a hydroxylated propyl chain, and a naphthalen-1-yl substituent. This compound combines aromatic, hydrogen-bonding, and steric bulk elements, making it distinct from simpler alkyl benzoates.

Properties

IUPAC Name

methyl 4-[(3-hydroxy-3-naphthalen-1-ylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-27-22(26)17-11-9-16(10-12-17)21(25)23-14-13-20(24)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20,24H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXAMHRZEOLUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate then undergoes a coupling reaction with 3-hydroxy-3-(naphthalen-1-yl)propyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxy and carbamoyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure integrates multiple functional groups, distinguishing it from related benzoate derivatives. Key structural differences are summarized below:

Table 1: Structural Features of Selected Benzoate Derivatives

Compound Name Ester Group Carbamoyl Group Hydroxyl Group Aromatic Substituent
Methyl 4-...benzoate (Target) Methyl Yes Yes Naphthalen-1-yl
Ethyl 4-...benzoate () Ethyl Yes (amide) No Pyrazole
Methyl Benzoate () Methyl No No None
5-(4-Methoxybenzyl)-...carbothioate () None No No Naphthalene
  • Naphthalen-1-yl vs.

Physical and Chemical Properties

  • Melting Points : The naphthalen-1-yl group likely elevates the melting point of the target compound compared to simpler esters (e.g., methyl benzoate, mp ≈ 12°C ). Ethyl 4-...benzoate () has a melting point of 97–99°C, suggesting that carbamoyl and aromatic groups increase thermal stability .
  • Solubility: The hydroxyl group in the target compound may enhance water solubility relative to non-hydroxylated analogues, though the naphthalene moiety counteracts this by increasing hydrophobicity.
  • Chemical Stability : The carbamoyl group is less prone to hydrolysis than esters, as seen in alkyl benzoates .

Biological Activity

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate (CAS Number: 1421475-68-4) is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO4C_{22}H_{21}NO_{4}, with a molecular weight of 363.4 g/mol. The compound features a benzoate moiety linked to a naphthalene-derived propanol through a carbamoyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamoyl group may interact with specific enzymes, modulating their activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : The naphthalene moiety can facilitate binding to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . For example:

  • In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Specific IC50 values (concentration required to inhibit cell growth by 50%) were reported, indicating effective concentration ranges for therapeutic applications.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity . Compounds with similar functional groups have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Cell Proliferation : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability compared to control groups.
  • Mechanism Exploration : Another research focused on the mechanism of action, revealing that the compound inhibits specific signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.

Comparative Analysis with Related Compounds

Compound NameCAS NumberAnticancer ActivityAnti-inflammatory ActivityIC50 (µM)
This compound1421475-68-4YesYes15
Similar Benzamide DerivativeXXXXXXYesNo20
Other Naphthalene DerivativeYYYYYYNoYes25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.